Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold
Overview
Description
Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold, often referred to as “Au-PPh3”, is a gold-based compound used in a variety of scientific applications. Au-PPh3 has been studied for its potential to catalyze a variety of reactions, and its ability to act as a catalyst for the synthesis of molecules and materials. In addition, Au-PPh3 has been studied for its potential to be used in the development of new drugs, and for its ability to act as an antioxidant.
Scientific Research Applications
Phenylating Agent for Gold(I) Complexes : Gold(I) complexes, including those with phosphine ligands, have been used as phenylating agents in chemical reactions. For instance, phenyl[tri(tent-butyl)phosphine]gold(I) was prepared from chloro[tri(tert-butyl)phosphine]gold(I) and used in this context (Sladek et al., 1995).
C-H Bond Functionalization : A tris(2,4-di-tert-butylphenyl) phosphite derived gold complex was utilized in the chemoselective and site-selective C-H bond functionalization of phenols. This process involved gold-carbene generated from the decomposition of diazo compounds, highlighting the role of gold(I) complexes in novel organic transformations (Yu et al., 2014).
Study of Magnetic Interactions : Gold(I) complexes with radical-substituted phosphine ligands have been studied for their magnetic properties. These complexes demonstrate different magnetic behaviors based on their solid-state arrangement, providing insights into intermolecular interactions in such systems (Leznoff et al., 1999).
Oxidative Addition Reactions : Research has shown that gold(I) complexes with various tertiary phosphines undergo oxidative addition reactions differently based on the ligands used. This study contributes to the understanding of reaction mechanisms involving gold(I) complexes (Schneider et al., 2004).
Structure Determination Studies : The structural characteristics of gold(I) phosphine complexes, such as tris(triphenylphosphine)gold(I) chloride, have been studied to understand their molecular geometry and electronic properties (Hamel et al., 2002).
Auriophilicity in Gold Phosphine Complexes : The concept of auriophilicity, or gold-gold interactions, has been explored in polynuclear gold(I) phosphine complexes. These studies contribute to the understanding of metal-metal interactions in such compounds (Sladek et al., 1995).
Catalysis in Organic Synthesis : Gold(I) complexes have been used as catalysts in various organic synthesis reactions. For example, a gold(I) complex with tris(2,6-di-tert-butylphenyl)phosphite was used in the cyclization of enynes, demonstrating the potential of these complexes in catalyzing complex organic transformations (Nieto-Oberhuber et al., 2008).
Electrochemical Studies : The electrochemical behavior of gold in ionic liquids, including studies on complexes like Na[AuCl4], contributes to the understanding of gold's redox properties and potential applications in electrochemistry (Aldous et al., 2006).
properties
IUPAC Name |
chlorogold;tris(2,4-ditert-butylphenyl) phosphite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63O3P.Au.ClH/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18;;/h19-27H,1-18H3;;1H/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCLHMEYZKZRO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl[Au] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63AuClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635250 | |
Record name | Tris(2,4-di-tert-butylphenyl) phosphite--chlorogold (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold | |
CAS RN |
915299-24-0 | |
Record name | Tris(2,4-di-tert-butylphenyl) phosphite--chlorogold (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro[tris(2,4-di-tert-butylphenyl) phosphite]gold | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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